molecular formula C13H16O2 B13305865 2-Methyl-1-(4-methylphenyl)cyclobutane-1-carboxylic acid

2-Methyl-1-(4-methylphenyl)cyclobutane-1-carboxylic acid

Cat. No.: B13305865
M. Wt: 204.26 g/mol
InChI Key: JDLIBBFZOVIJII-UHFFFAOYSA-N
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Description

2-Methyl-1-(4-methylphenyl)cyclobutane-1-carboxylic acid is a chemical compound with a molecular formula of C13H16O2 and a molecular weight of 204.26 g/mol . This compound is characterized by a cyclobutane ring substituted with a methyl group and a 4-methylphenyl group, along with a carboxylic acid functional group. It is a valuable asset for various applications due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(4-methylphenyl)cyclobutane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-methylbenzyl chloride with 2-methylcyclobutanone in the presence of a base can yield the desired product. The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors and advanced purification techniques to achieve the desired product quality. The use of automated systems and real-time monitoring can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(4-methylphenyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-1-(4-methylphenyl)cyclobutane-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(4-methylphenyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with proteins or enzymes, influencing their activity. The aromatic ring and cyclobutane structure may also play a role in its binding affinity and selectivity towards certain biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1-(4-methylphenyl)cyclobutane-1-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the methyl group on the aromatic ring can affect the compound’s electronic properties and steric interactions, making it distinct from its isomers .

Properties

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

2-methyl-1-(4-methylphenyl)cyclobutane-1-carboxylic acid

InChI

InChI=1S/C13H16O2/c1-9-3-5-11(6-4-9)13(12(14)15)8-7-10(13)2/h3-6,10H,7-8H2,1-2H3,(H,14,15)

InChI Key

JDLIBBFZOVIJII-UHFFFAOYSA-N

Canonical SMILES

CC1CCC1(C2=CC=C(C=C2)C)C(=O)O

Origin of Product

United States

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